molecular formula C8H8BFO B12586171 Borinic acid, ethenyl(3-fluorophenyl)- CAS No. 871817-29-7

Borinic acid, ethenyl(3-fluorophenyl)-

Katalognummer: B12586171
CAS-Nummer: 871817-29-7
Molekulargewicht: 149.96 g/mol
InChI-Schlüssel: BNVVMTWQTHBCCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Borinic acid, ethenyl(3-fluorophenyl)-: is an organoboron compound with the molecular formula C8H8BFO . This compound is part of the borinic acid family, which is characterized by the presence of a boron atom bonded to two organic groups and one hydroxyl group. The ethenyl(3-fluorophenyl) group in this compound introduces unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, ethenyl(3-fluorophenyl)- typically involves the reaction of 3-fluorophenylboronic acid with vinyl magnesium bromide under controlled conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired borinic acid .

Industrial Production Methods: Industrial production of borinic acid, ethenyl(3-fluorophenyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and other side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Borinic acid, ethenyl(3-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Borinic acid, ethenyl(3-fluorophenyl)- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .

Biology: In biological research, borinic acid derivatives are explored for their potential as enzyme inhibitors and molecular probes. The ethenyl(3-fluorophenyl) group enhances the compound’s binding affinity to specific biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .

Industry: In the industrial sector, borinic acid, ethenyl(3-fluorophenyl)- is used in the production of advanced materials, such as polymers and optoelectronic devices. Its unique chemical properties contribute to the development of high-performance materials .

Wirkmechanismus

The mechanism of action of borinic acid, ethenyl(3-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s boron atom forms reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts key biochemical pathways, resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Borinic acid, ethenyl(3-fluorophenyl)- is unique due to the presence of the ethenyl(3-fluorophenyl) group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs .

Eigenschaften

CAS-Nummer

871817-29-7

Molekularformel

C8H8BFO

Molekulargewicht

149.96 g/mol

IUPAC-Name

ethenyl-(3-fluorophenyl)borinic acid

InChI

InChI=1S/C8H8BFO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,11H,1H2

InChI-Schlüssel

BNVVMTWQTHBCCH-UHFFFAOYSA-N

Kanonische SMILES

B(C=C)(C1=CC(=CC=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.